molecular formula C11H12N2S B1322814 2-(2-Phenyl-thiazol-4-yl)-ethylamine CAS No. 645393-01-7

2-(2-Phenyl-thiazol-4-yl)-ethylamine

Cat. No.: B1322814
CAS No.: 645393-01-7
M. Wt: 204.29 g/mol
InChI Key: CISTXXCPQIZSIS-UHFFFAOYSA-N
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Description

2-(2-Phenyl-thiazol-4-yl)-ethylamine is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the 2-position and an ethylamine group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

2-(2-Phenyl-thiazol-4-yl)-ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties

Future Directions

The results of studies involving “2-(2-Phenyl-thiazol-4-yl)-ethylamine” are valuable in terms of the synthesis of hybrid molecules and cytotoxic evaluations . These can be useful for future investigations about the design of novel pyridopyrimidinone-thiazole hybrids possessing better cytotoxic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyl-thiazol-4-yl)-ethylamine typically involves the cyclization of thioamides with α-haloketones. One common method is the reaction of 2-phenylthioamide with 2-bromoethylamine hydrobromide under basic conditions to form the thiazole ring .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar cyclization reactions but are optimized for large-scale synthesis. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenyl-thiazol-4-yl)-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-thiazol-4-yl)-ethylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular pathways critical for the survival of bacteria or cancer cells. The thiazole ring’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Uniqueness: 2-(2-Phenyl-thiazol-4-yl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamine group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISTXXCPQIZSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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